7-Methoxycoumarin-4-acetic acid

Catalog No.
S562588
CAS No.
62935-72-2
M.F
C7H13NO4
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxycoumarin-4-acetic acid

Researchers relying on hydroxycoumarin or EDANS labels often encounter pH-dependent fluorescence quenching and low brightness, compromising assay reproducibility. These limitations cause signal drift in lysosomal protease assays and require excessive substrate concentrations that distort kinetics. 7-MCA offers pH-insensitive emission at 390 nm, high molar extinction, and stable carbodiimide coupling via its acetic acid moiety. Supplied with batch-certified purity and consistent HPLC retention times. Ideal for MMP/cathepsin FRET kit development and picogram-level lipid derivatization.

CAS Number

62935-72-2

Product Name

7-Methoxycoumarin-4-acetic acid

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)acetic acid

Molecular Formula

C7H13NO4

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

JUQLUIFNNFIIKC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O

Synonyms

2-Aminoheptanedioicacid;627-76-9;2-Aminopimelate;dl-alpha-Aminopimelicacid;Heptanedioicacid,2-amino-;DL-2-Aminopimelate;alpha-Aminopimelicacid;dl-2-Aminopimelicacid;2-Amino-heptanedioicacid;DL-2-Aminoheptanedioicacid;CHEMBL111050;CHEBI:64305;JUQLUIFNNFIIKC-UHFFFAOYSA-N;3721-85-5;heptyline;6382-70-3;2-Aminoheptanedioicacid#;(+-)-2-Aminopimelicacid;D,L-alpha-Aminopimelicacid;(?-2-Aminoheptanedioicacid;d,l-2-aminoheptanedioicacid;dl-.alpha.-Aminopimelicacid;SCHEMBL116556;AC1L2Q56;AC1Q5W38

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O

The exact mass of the compound 7-Methoxycoumarin-4-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Pimelic Acids - Supplementary Records. It belongs to the ontological category of amino dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

50 mg, 1 g, 5 g

7-Methoxycoumarin-4-acetic acid (7-MCA) is a highly stable, low-molecular-weight blue fluorophore (Ex/Em ~322/390 nm) widely procured as a derivatization agent for high-performance liquid chromatography (HPLC) and as a primary donor in Förster resonance energy transfer (FRET) peptide substrates. Unlike bulkier fluorescent dyes, its compact coumarin core minimizes steric hindrance when conjugated to short peptides, lipids, or oligonucleotides. The presence of a terminal acetic acid group enables straightforward carbodiimide-mediated (EDC/NHS) coupling to primary amines. Crucially, the methoxy substitution at the 7-position locks the chromophore into a chemically stable, pH-insensitive state, ensuring reliable quantification and reproducible signal generation across diverse physiological and analytical environments.

Research Fit

Coumarin-based fluorescent label
UV-excitable dye with blue emission for peptide substrates and probes
MCA-DNP FRET pair compatibility
Literature-validated donor for DNP quencher in protease activity assays
Amine-reactive carboxylic acid
Suitable for stable amide bond formation in solid-phase peptide synthesis

Substituting 7-MCA with closely related analogs like 7-hydroxycoumarin-4-acetic acid or alternative FRET donors like EDANS introduces severe analytical vulnerabilities into commercial and laboratory workflows. 7-Hydroxycoumarin derivatives possess a phenolic hydroxyl group with a pKa near 7.8, causing drastic fluorescence quenching in acidic or neutral buffers, which renders them entirely unsuitable for lysosomal or endosomal protease assays. Conversely, while EDANS is a common FRET donor, it suffers from a low molar extinction coefficient, leading to pronounced inner-filter effects and requiring higher substrate concentrations that can alter enzyme kinetics. Procuring 7-MCA eliminates these variables by providing a pH-stable emission profile and superior intrinsic brightness, ensuring linear signal responses and reproducible batch-to-batch HPLC derivatization without the peak tailing associated with free phenolic groups [1].

Substitution Risk

AMC may shift spectral window
7-Amino-4-methylcoumarin differs in emission and stability; signal intensity may not transfer directly
Hydroxyl-terminated analogs lack direct amide coupling
MCA’s carboxyl handle enables peptide ligation; hydroxyl coumarins require extra activation steps, altering workflow
EDANS-DABCYL may not replicate MCA-DNP performance
Alternative FRET pairs have different R₀ values; assay conditions optimized for MCA-DNP may show altered kinetics

Fluorophore Brightness and Inner-Filter Effect Mitigation vs. EDANS

In fluorogenic enzyme assays, the inner-filter effect can artificially quench signals if the donor fluorophore lacks sufficient brightness. Quantitative comparisons between 7-MCA and EDANS demonstrate that while both share similar quantum yields (~0.14), 7-MCA possesses a significantly higher molar extinction coefficient at standard excitation wavelengths (330 nm). This results in 7-MCA exhibiting a true brightness value more than 2.5 times greater than EDANS. Consequently, 7-MCA generates a robust signal at lower concentrations, minimizing the inner-filter quenching that severely impacts EDANS-based substrates at concentrations above 10 µM [1].

Evidence DimensionFluorophore Brightness (Extinction Coefficient × Quantum Yield)
Target Compound Data7-MCA: High brightness (ε ~11,820–15,000 M⁻¹cm⁻¹, Φ ~0.14–0.18)
Comparator Or BaselineEDANS: Low brightness (ε ~5,900 M⁻¹cm⁻¹, Φ ~0.14)
Quantified Difference>2.5-fold higher intrinsic brightness for 7-MCA
ConditionsFluorogenic assay conditions, Ex = 330 nm

Enables the use of lower substrate concentrations in FRET assays, reducing reagent costs and preventing kinetic artifacts caused by inner-filter quenching.

MCA vs. ACC RFU
Head-to-head
Higher reported RFU vs. ACC
Supports signal intensity screening context
Exact RFU values to verify from source

pH-Independent Fluorescence Stability vs. 7-Hydroxycoumarin Analogs

The selection between 7-methoxy and 7-hydroxy coumarin derivatives hinges on environmental stability. 7-Hydroxycoumarin-4-acetic acid exhibits highly pH-dependent fluorescence, with its quantum yield dropping precipitously below its pKa of ~7.8 due to protonation. In contrast, the methoxy ether linkage in 7-MCA cannot be protonated under standard biological conditions, locking the molecule in a highly fluorescent state. This structural feature guarantees a stable, invariant quantum yield across a broad pH range (pH 4.0 to 9.0), making 7-MCA the mandatory choice for assays tracking acidic organelle activity or utilizing gradient HPLC methods where mobile phase pH fluctuates [1].

Evidence DimensionFluorescence Intensity Variation (pH 4.0 to 9.0)
Target Compound Data7-MCA: Constant, pH-independent emission
Comparator Or Baseline7-Hydroxycoumarin-4-acetic acid: >80% signal loss at acidic pH
Quantified DifferenceNear-zero variance for 7-MCA vs. severe quenching for the hydroxy analog
ConditionsAqueous buffer solutions, pH range 4.0 - 9.0

Crucial for procurement in live-cell imaging and lysosomal protease screening where pH fluctuations would otherwise produce false-negative results.

Caspase fluorophore ranking
Head-to-head
Reported top performer in study
Supports inflammatory caspase assay development
Qualitative ranking; validate in own assay conditions

Chromatographic Resolution and Peak Symmetry in HPLC Derivatization

For post-column or pre-column HPLC derivatization of amines and phospholipids, the chemical stability of the tag dictates chromatographic performance. Free phenolic groups, such as those on 7-hydroxycoumarins, often interact with residual silanols on reverse-phase HPLC columns, causing peak tailing and reducing resolution. 7-MCA, being methoxy-protected, behaves as a neutral, lipophilic tag that elutes with sharp, symmetrical peaks. This allows for ultra-sensitive trace detection, achieving limits of detection (LOD) as low as 100 pg for derivatized phospholipids and platelet-activating factors, significantly outperforming unprotected coumarin labels[1].

Evidence DimensionChromatographic Peak Symmetry and Limit of Detection
Target Compound Data7-MCA derivatives: Symmetrical peaks, LOD ~100 pg
Comparator Or BaselineUnprotected phenolic coumarins: Prone to peak tailing and baseline noise
Quantified DifferenceSharper resolution and highly predictable retention times
ConditionsReverse-phase HPLC with fluorescence detection

Ensures reliable, reproducible baseline separation and high sensitivity for analytical labs performing trace lipid or peptide quantification.

MCA-DNP FRET pair
Method context
Validated donor for BACE2 assay
Supports HTS protease inhibitor screening
384-well format, substrate 10 µM, λex/λem 320/405 nm
Steric conjugation context
Class-level
4-acetic acid may reduce steric hindrance
May support efficient peptide coupling
Inferred from structure; no direct comparative study

Synthesis of FRET-Based Protease Substrates

Because of its superior brightness and stable emission at 390 nm, 7-MCA is the preferred N-terminal donor for synthesizing FRET peptides, typically paired with a 2,4-dinitrophenyl (DNP) quencher. It is highly recommended for commercial assay kits targeting matrix metalloproteinases (MMPs) and lysosomal cathepsins where pH stability is non-negotiable .

Pre-Column HPLC Derivatization for Trace Lipid Analysis

7-MCA is utilized as a highly reactive, stable fluorescent tag for derivatizing hydrolyzed phospholipids, platelet-activating factors (PAF), and primary amines. Its methoxy group prevents column interactions, ensuring sharp peaks and enabling trace detection down to the picogram level in complex biological matrices [1].

Development of Cell-Penetrating Peptide (CPP) Conjugates

The low molecular weight and compact structure of 7-MCA make it an ideal label for tracking cell-penetrating peptides (e.g., transportan 10) without sterically hindering their membrane-translocation efficiency. Its pH-independent fluorescence ensures that the signal remains robust even as the peptide transitions through acidic endosomal pathways .

Application Fit Matrix

Application
Selection Property
Validation Focus
FRET-based protease assay development
MCA-DNP FRET donor compatibility
Signal-to-noise ratio and substrate cleavage efficiency
Synthesis of internally quenched peptides
Amine-reactive carboxylic acid handle
Coupling efficiency and steric accessibility on resin
HPLC fluorescence derivatization of carboxylates
Formation of fluorescent esters/amides
Detection sensitivity and linearity in biological matrices

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3721-85-5
627-76-9

Wikipedia

7-methoxycoumarin-4-acetic acid

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